molecular formula C12H10N2O2 B13625413 5-(Quinolin-6-yl)oxazolidin-2-one

5-(Quinolin-6-yl)oxazolidin-2-one

Cat. No.: B13625413
M. Wt: 214.22 g/mol
InChI Key: JTCNHCLXTSZWLB-UHFFFAOYSA-N
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Description

5-(Quinolin-6-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of quinoline and oxazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in many biologically active compounds, while the oxazolidinone ring is a key structural element in several antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-(quinolin-6-yl)carbamates under basic conditions. This method typically uses sodium hydride (NaH) as the base and is carried out at room temperature . Another method involves the use of N-allylcarbamates and hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-6-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaOCH₃ or NaOEt in an appropriate solvent.

Major Products Formed

    Oxidation: Quinolin-6-yl oxazolidin-2-one derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the quinoline ring, such as tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinolin-6-yl)oxazolidin-2-one is unique due to its combined structural features of quinoline and oxazolidinone, which confer both antimicrobial properties and potential applications in organic synthesis. This dual functionality makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-quinolin-6-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H10N2O2/c15-12-14-7-11(16-12)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11H,7H2,(H,14,15)

InChI Key

JTCNHCLXTSZWLB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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